Product packaging for Cinnamaldehyde, semicarbazone(Cat. No.:CAS No. 3839-82-5)

Cinnamaldehyde, semicarbazone

Cat. No.: B1624275
CAS No.: 3839-82-5
M. Wt: 189.21 g/mol
InChI Key: PZZOBYAGIHBRPI-HCFISPQYSA-N
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Description

Contextualization of Semicarbazones as Schiff Base Derivatives in Organic and Medicinal Chemistry

Semicarbazones belong to a class of organic compounds known as Schiff bases, which are characterized by a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not to hydrogen. nih.govcore.ac.uk These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govajchem-b.com Semicarbazones, specifically, are derivatives of semicarbazide (B1199961) and an appropriate aldehyde or ketone. nih.gov

In the realms of organic and medicinal chemistry, semicarbazones are recognized for their diverse applications and versatile coordination behavior with transition metals. core.ac.ukajchem-b.com Their significance is underscored by their wide spectrum of biological activities, which includes anticonvulsant, antimicrobial, and anticancer properties. ajchem-b.comajchem-b.comnih.gov The biological potential of semicarbazones is often attributed to their ability to form stable chelates with metals. core.ac.uk

Significance of the Cinnamaldehyde (B126680) Moiety in Biologically Active Compounds

The cinnamaldehyde moiety, the core structure derived from cinnamaldehyde, is a well-recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com Cinnamaldehyde, a natural product primarily extracted from cinnamon bark, and its derivatives are known to possess a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer effects. nih.govptmitraayu.comresearchgate.net The presence of an α,β-unsaturated carbonyl group in the cinnamaldehyde structure is considered a key factor contributing to its biological effects, acting as a Michael acceptor that can interact with various biological molecules. mdpi.com

Research Landscape and Emerging Interest in Cinnamaldehyde Semicarbazone Analogues

The convergence of the bioactive semicarbazone and cinnamaldehyde moieties in cinnamaldehyde semicarbazone has spurred considerable research interest. Scientists have been actively synthesizing and investigating various analogues of cinnamaldehyde semicarbazone to explore and enhance its therapeutic potential. eiu.edueiu.edu Research efforts have focused on modifying the aromatic ring, the conjugated linker, and the semicarbazone part of the molecule to understand how these structural changes influence its properties, such as photochromicity and biological activity. eiu.edueiu.edu The development of metal complexes of cinnamaldehyde semicarbazone and its derivatives is another active area of research, with studies showing that coordination with metals like copper, nickel, and palladium can enhance the compound's biological efficacy. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B1624275 Cinnamaldehyde, semicarbazone CAS No. 3839-82-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3839-82-5

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[(E)-[(E)-3-phenylprop-2-enylidene]amino]urea

InChI

InChI=1S/C10H11N3O/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+

InChI Key

PZZOBYAGIHBRPI-HCFISPQYSA-N

SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)N

Other CAS No.

3839-82-5

Pictograms

Irritant; Health Hazard

solubility

15.8 [ug/mL]

Origin of Product

United States

Chemical and Physical Properties

Cinnamaldehyde (B126680) semicarbazone (C₁₀H₁₁N₃O) is a solid compound with a molecular weight of 189.21 g/mol . Its systematic IUPAC name is [(E)-[(E)-3-phenylprop-2-enylidene]amino]urea. The structure features a semicarbazone group linked to the α,β-unsaturated aldehyde of cinnamaldehyde. The melting point of the compound has been reported to be around 215 °C.

Table 1: Physicochemical Properties of Cinnamaldehyde Semicarbazone

Property Value
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
IUPAC Name [(E)-[(E)-3-phenylprop-2-enylidene]amino]urea
Melting Point ~215 °C
Appearance Solid

Data sourced from multiple studies.

Comprehensive Spectroscopic and Solid State Structural Characterization

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the characteristic functional groups present in the cinnamaldehyde (B126680) semicarbazone molecule.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within cinnamaldehyde semicarbazone by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum confirms the successful condensation of cinnamaldehyde and semicarbazide (B1199961) hydrochloride.

Key characteristic vibrational bands observed in the FT-IR spectrum of cinnamaldehyde semicarbazone and its derivatives include:

N-H Stretching: The vibrations corresponding to the N-H bonds in the semicarbazone moiety (specifically the -NH and -NH₂) typically appear in the region of 3100–3300 cm⁻¹. For instance, in a related derivative like o-methoxy-cinnamaldehyde semicarbazone, a distinct N-H stretching band is observed at 3307.8 cm⁻¹. asianpubs.org

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in the phenyl ring are generally found around 3069.4 cm⁻¹. asianpubs.org

C=O Stretching: A strong absorption band characteristic of the carbonyl group (amide I band) in the semicarbazone structure is prominent. This peak is typically located in the range of 1647-1667 cm⁻¹. asianpubs.orgorientjchem.org

C=N Stretching: The formation of the imine bond is confirmed by a stretching vibration for the C=N group, which appears in the region of 1550–1650 cm⁻¹. Specific values for derivatives have been reported at 1591.0 cm⁻¹ and 1056.41 cm⁻¹. asianpubs.orgorientjchem.org

C-N Stretching: The stretching vibration for the C-N single bond is also identifiable, with reported values around 1246.9 cm⁻¹ and 1114.86 cm⁻¹. asianpubs.orgorientjchem.org

Interactive Table: Characteristic FT-IR Bands for Cinnamaldehyde Semicarbazone Derivatives

Functional GroupVibration TypeWavenumber (cm⁻¹)Source(s)
N-HStretching3100 - 3300
Aromatic C-HStretching~3069 asianpubs.org
C=O (Amide I)Stretching1647 - 1667 asianpubs.orgorientjchem.org
C=N (Imine)Stretching1550 - 1650 asianpubs.orgorientjchem.org
C-NStretching~1114 - 1247 asianpubs.orgorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is indispensable for the complete structural determination of cinnamaldehyde semicarbazone in solution, providing precise information about the hydrogen and carbon atomic environments and their connectivity.

¹H NMR spectroscopy confirms the structure of cinnamaldehyde semicarbazone by identifying the distinct types of protons and their neighboring environments.

The key signals in the ¹H NMR spectrum are:

Aromatic Protons: The protons on the phenyl ring typically resonate as a multiplet in the region of δ 6.5–8.5 ppm. In derivatives, these aromatic protons have been specifically observed around δ 7.3 ppm and δ 7.6 ppm. orientjchem.org

Imine and Vinylic Protons: The proton of the imine group (-N=CH-) and the protons of the vinylic group (-CH=CH-) are crucial for confirming the extended conjugation. The imine proton signal is generally found between δ 7.5 and 8.5 ppm. In a detailed analysis of o-methoxy-cinnamaldehyde semicarbazone, the vinylic protons appeared as doublets at δ 7.50 and δ 7.65 ppm, while the azomethine proton (-N=CH) was observed as a triplet at δ 7.27 ppm. asianpubs.org

Amide and Amine Protons: The protons of the semicarbazone moiety (-NH-C(=O)-NH₂) are also observable. The NH₂ protons for the o-methoxy derivative were identified as a singlet at δ 7.17 ppm, with the single NH proton appearing further downfield. asianpubs.org

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Cinnamaldehyde Semicarbazone Derivatives

Proton TypeChemical Shift (ppm)MultiplicitySource(s)
Aromatic (Ar-H)6.5 - 8.5Multiplet orientjchem.org
Imine (-N=CH-)7.5 - 8.5Triplet/Multiplet asianpubs.org
Vinylic (-CH=CH-)~7.50 - 7.65Doublet asianpubs.org
Amine (-NH₂)~7.17Singlet asianpubs.org
Amide (-NH-)~10.05Singlet asianpubs.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The structure and purity of cinnamaldehyde semicarbazone and its derivatives are routinely confirmed using this technique. researchgate.neteiu.edu

Key signals in the ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): The carbon of the carbonyl group is typically one of the most downfield signals, resonating in the range of δ 150–160 ppm.

Conjugated Carbons: The carbons involved in the conjugated system, including the aromatic ring, the vinylic carbons, and the imine carbon (C=N), appear in the δ 120–140 ppm region. researchgate.net

The full assignment of all carbon signals provides unambiguous confirmation of the molecular structure. eiu.edumorressier.com

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Cinnamaldehyde Semicarbazone

Carbon TypeChemical Shift (ppm)Source(s)
Carbonyl (C=O)150 - 160
Aromatic & Vinylic (C=C, Ar-C)120 - 140 researchgate.net

For more complex derivatives of cinnamaldehyde semicarbazone, advanced two-dimensional (2D) NMR techniques are employed to establish unambiguous assignments of all proton and carbon signals. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can map the connectivity between protons, directly attached carbons, and carbons that are two or three bonds away. The use of 2D NMR has been reported in the characterization of Mannich bases derived from cinnamaldehyde, demonstrating its utility in elucidating complex molecular architectures within this class of compounds. researchgate.net

Theoretical ¹H NMR Chemical Shift Simulation (GIAO Method)

Computational chemistry plays a crucial role in modern structural analysis. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within Density Functional Theory (DFT) for the accurate prediction of NMR chemical shifts. mdpi.com For derivatives of cinnamaldehyde semicarbazone, such as α-methyl trans cinnamaldehyde semicarbazone, the ¹H NMR chemical shifts have been simulated using the GIAO method. researchgate.net These theoretical calculations are then compared with experimental data to confirm peak assignments and provide deeper insight into the electronic environment of the protons within the molecule. researchgate.net The best-performing DFT methodologies for predicting ¹H NMR chemical shifts often involve functionals like WP04 combined with a basis set such as 6-311++G(2d,p) and a suitable solvent model. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within cinnamaldehyde semicarbazone, which possesses a conjugated system of π-electrons.

Analysis of Electronic Absorption Bands and Chromophore Shifts

The UV-Vis spectrum of cinnamaldehyde semicarbazone and its analogues is typically characterized by two primary absorption bands. eiu.edu The first band appears in the 220–230 nm region and is attributed to π→π* transitions within the aromatic system. eiu.edu The second significant band is observed at wavelengths around or greater than 300 nm, corresponding to n→π* transitions involving the C=N and conjugated enal systems. eiu.eduvulcanchem.com

The position of the second absorption band is highly sensitive to substitutions on the aromatic ring, which can alter the extent of electronic conjugation. eiu.edu This effect, known as a chromophore shift, provides valuable information about the electronic structure of the molecule. For instance, replacing the phenyl ring with more extended polycyclic aromatic systems leads to a bathochromic (red) shift, indicating a smaller energy gap for the electronic transition. eiu.edu

Cinnamaldehyde Semicarbazone Derivativeλmax for Second Absorption Band (nm)Reference
3-(3-indolyl)-prop-2-enal semicarbazone305 eiu.edu
3-(3-pyridinyl)-prop-2-enal semicarbazone311 eiu.edu
3-(2-thienyl)-prop-2-enal semicarbazone327 eiu.edu
3-(1-naphthyl)-prop-2-enal semicarbazone336 eiu.edu
3-(9-anthracenyl)-prop-2-enal semicarbazone413 eiu.edu

Investigation of Photochromic Behavior and Reversible Spectral Changes

Cinnamaldehyde semicarbazone is known to exhibit photochromism, a phenomenon characterized by a reversible transformation between two forms having different absorption spectra upon exposure to electromagnetic radiation. eiu.edu This behavior is investigated by comparing the UV-Vis spectra of "light" (exposed to light) and "dark" (kept in the dark) forms of the compound. eiu.edu

Studies have shown that upon irradiation, many cinnamaldehyde semicarbazone derivatives display photochromicity, observed as an increase in the ratio of the absorbances at ~220 nm and ~300 nm by a factor of 0.4 to 2.0. eiu.edu The thiophene (B33073) derivative of cinnamaldehyde semicarbazone demonstrated particularly clear photochromic behavior, with a new peak appearing in the spectrum of the dark form. eiu.edu This process was found to be reversible, as the original spectrum could be regenerated after exposing the "dark" sample to light. eiu.edu The photochromic behavior is attributed to the reversible isomerization of the C=N bond upon UV irradiation. vulcanchem.com It has been noted that the solvent can play a critical role, as no significant photochromic changes were observed for the derivatives when dissolved in pure acetonitrile. eiu.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an essential analytical technique used to confirm the molecular weight and elucidate the fragmentation pattern of cinnamaldehyde semicarbazone, which helps in confirming its structure. The mass spectrum of trans-cinnamaldehyde semicarbazone shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 189, which corresponds to its molecular weight. orientjchem.org

The fragmentation pattern provides a fingerprint of the molecule's structure. The base peak, which is the most intense peak in the spectrum, appears at m/z 129. orientjchem.org This corresponds to a stable fragment formed during ionization. Other significant fragments are observed at various m/z values, each corresponding to the loss of specific parts of the molecule. orientjchem.org

m/z (Mass/Charge Ratio)Relative Intensity (%)Plausible Fragment IdentityReference
18928[M]⁺ (Molecular Ion) orientjchem.org
14614[M - HNCO]⁺ or [M - NH₂CO]⁺ orientjchem.org
14550[M - NH₂CO - H]⁺ orientjchem.org
13074[M - NH₂CONH]⁺ orientjchem.org
129100[C₁₀H₉]⁺ (Base Peak) orientjchem.org
11532[C₉H₇]⁺ orientjchem.org
7718[C₆H₅]⁺ (Phenyl group) orientjchem.org

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique for verifying the empirical formula and purity of a synthesized compound. For cinnamaldehyde semicarbazone (C₁₀H₁₁N₃O), the theoretical elemental composition can be calculated from its molecular formula. Experimental results from elemental analysis of synthesized samples are then compared to these theoretical values. A close agreement between the found and calculated percentages of carbon, hydrogen, nitrogen, and oxygen confirms the purity and elemental composition of the compound. researchgate.netscihorizon.com

ElementSymbolTheoretical Percentage (%)
CarbonC63.48
HydrogenH5.86
NitrogenN22.21
OxygenO8.45

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the parent cinnamaldehyde semicarbazone is not detailed in the surveyed literature, structures of closely related derivatives have been resolved, offering significant insights into the likely solid-state conformation.

For example, the single-crystal X-ray diffraction study of α-methyl trans cinnamaldehyde semicarbazone revealed that it crystallizes in the triclinic crystal system with a Pī space group. researchgate.netscihorizon.com The crystal structure of another derivative, 2,4,6-trimethoxycinnamaldehyde semicarbazone, showed that the molecule is largely planar from the aromatic ring to the imine group. eiu.edu A key feature in these structures is the presence of intermolecular hydrogen bonding. In the trimethoxy derivative, the primary amine of the semicarbazone subunit of one molecule is hydrogen-bonded to a second molecule, influencing the crystal packing. eiu.edu This planarity and the formation of hydrogen-bonded networks are expected to be characteristic features of the solid-state structure of cinnamaldehyde semicarbazone as well.

Crystallographic Data for α-methyl trans cinnamaldehyde semicarbazone
ParameterValueReference
Crystal SystemTriclinic researchgate.netscihorizon.com
Space Group researchgate.netscihorizon.com
a (Å)7.1821(4) researchgate.netscihorizon.com
b (Å)14.9090(13) researchgate.netscihorizon.com
c (Å)16.1096(11) researchgate.netscihorizon.com
α (°)84.496(4) researchgate.netscihorizon.com
β (°)79.046(3) researchgate.netscihorizon.com
γ (°)80.758(3) researchgate.netscihorizon.com

Single Crystal X-ray Diffraction (SC-XRD) for Crystal System and Space Group Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of cinnamaldehyde semicarbazone, SC-XRD studies have been crucial in identifying their crystal systems and space groups.

A detailed investigation of α-methyl trans-cinnamaldehyde semicarbazone, a closely related derivative, revealed that it crystallizes in the triclinic system with the space group Pī. researchgate.netscihorizon.comresearchgate.net This determination is fundamental, as the crystal system and space group dictate the symmetry of the unit cell and the arrangement of molecules within the lattice.

The versatility of the semicarbazone moiety allows for the formation of various crystal structures depending on substituents. For instance, other semicarbazone derivatives, such as vanillin (B372448) semicarbazone, have been found to crystallize in an orthorhombic system with a Pca21 space group, while benzophenone (B1666685) semicarbazone adopts a triclinic P1 space group. researchgate.net Metal complexes of related thiosemicarbazone ligands also show diverse crystallographic properties; for example, a palladium(II) complex of cinnamaldehyde-4-phenylthiosemicarbazone crystallizes in the monoclinic system with a P21/c space group. iucr.org These examples highlight the structural diversity stemming from the core semicarbazone structure.

In some cases, the asymmetric unit of the crystal can contain more than one molecule, as observed in a derivative, 2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-N-phenylhydrazinecarboxamide, which has two independent molecules in its asymmetric unit. nih.gov

Table 1: Crystal System and Space Group Data for Cinnamaldehyde Semicarbazone and Related Compounds

CompoundCrystal SystemSpace GroupReference
α-Methyl trans-cinnamaldehyde semicarbazoneTriclinic researchgate.netscihorizon.comresearchgate.net
trans-bis{(2E)-N-phenyl-2-[(2E)-3-phenyl-2-propen-1-ylidene]hydrazinecarbothioamidato-κN,S}palladium(II)MonoclinicP21/c iucr.org
Vanillin semicarbazoneOrthorhombicPca21 researchgate.net
Benzophenone semicarbazoneTriclinicP1 researchgate.net

Analysis of Unit Cell Parameters and Molecular Packing

The unit cell parameters define the dimensions and angles of the smallest repeating unit in a crystal lattice. For α-methyl trans-cinnamaldehyde semicarbazone, these parameters have been precisely determined through SC-XRD. researchgate.netscihorizon.comresearchgate.net The specific dimensions—a = 7.1821(4) Å, b = 14.9090(13) Å, c = 16.1096(11) Å, with angles α = 84.496(4)°, β = 79.046(3)°, and γ = 80.758(3)°—provide the foundational data for understanding its molecular packing. researchgate.netscihorizon.com

Table 2: Unit Cell Parameters for α-Methyl trans-cinnamaldehyde semicarbazone

ParameterValueReference
a (Å)7.1821(4) researchgate.netscihorizon.com
b (Å)14.9090(13) researchgate.netscihorizon.com
c (Å)16.1096(11) researchgate.netscihorizon.com
α (°)84.496(4) researchgate.netscihorizon.com
β (°)79.046(3) researchgate.netscihorizon.com
γ (°)80.758(3) researchgate.netscihorizon.com

Characterization of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The supramolecular architecture of cinnamaldehyde semicarbazone crystals is primarily dictated by non-covalent intermolecular interactions, with hydrogen bonding and π-π stacking being the most significant. nih.govresearchgate.netrsc.org

Hydrogen Bonding: The semicarbazone moiety contains both hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen), making it highly conducive to forming hydrogen bonds. These interactions are a major driving force in the packing of molecules within the crystal. researchgate.net For example, in a related semicarbazone derivative, classical N—H⋯O hydrogen bonds link molecules to form centrosymmetric dimers. nih.gov In thiosemicarbazone analogues, N—H⋯S interactions can create extensive one-dimensional ribbons. iucr.org

π-π Stacking: The phenyl group of the cinnamaldehyde backbone provides a planar aromatic surface capable of engaging in π-π stacking interactions. nih.gov These interactions occur between parallel aromatic rings, contributing significantly to the cohesive energy and thermal stability of the crystal. nih.gov The interplay between hydrogen bonding and π-π stacking is crucial in defining the final three-dimensional structure. nih.govrsc.org In some structures, weaker C—H⋯π interactions also play a role, linking hydrogen-bonded dimers into larger supramolecular chains. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govacs.org By mapping the electron distribution around a molecule, it provides a detailed picture of non-covalent contacts. This analysis is often complemented by two-dimensional fingerprint plots, which summarize the distribution of interaction types and distances. nih.goviucr.org

For a palladium(II) complex of a closely related cinnamaldehyde thiosemicarbazone, Hirshfeld analysis provided a quantitative breakdown of the intermolecular contacts contributing to the crystal's cohesion. iucr.orgresearchgate.net The analysis revealed that the most significant contributions come from H···H (45.3%), H···C/C···H (28.0%), H···S/S···H (8.0%), and H···N/N···H (7.4%) interactions. iucr.orgresearchgate.net These percentages underscore the prevalence of van der Waals forces (H···H and H···C) and hydrogen bonding (H···S and H···N) in stabilizing the crystal structure. The fingerprint plots visually confirm these interactions, with distinct regions corresponding to each type of contact. iucr.org

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Cinnamaldehyde Thiosemicarbazone Pd(II) Complex

Interaction TypeContribution (%)Reference
H···H45.3 iucr.orgresearchgate.net
H···C / C···H28.0 iucr.orgresearchgate.net
H···S / S···H8.0 iucr.orgresearchgate.net
H···N / N···H7.4 iucr.orgresearchgate.net

Challenges in Polymorphism Analysis via X-ray Crystallography

Polymorphism, the ability of a compound to exist in more than one crystal form, presents significant challenges for crystallographic analysis. Different polymorphs can have distinct physical properties, and their characterization is crucial in materials science.

One challenge arises from structural complexity. Some compounds crystallize with multiple, independent molecules in the asymmetric unit or exhibit structural disorder, complicating the interpretation of diffraction data. acs.org The presence of different conformers or tautomers can also lead to polymorphism. Semicarbazones, for instance, can theoretically exist in amido and iminol tautomeric forms, although they are typically found in the amido form in the solid state. nih.gov

Another challenge is the potential for misleading preliminary data. In a study of carvone (B1668592) semicarbazone, different diastereomers (a type of polymorphism) were formed, and their melting points were not always a reliable indicator of their identity. mit.edu In such cases, only single-crystal X-ray diffraction could definitively confirm the structure, highlighting the indispensability of the technique for resolving ambiguities in polymorphism. mit.edu The primary and often most difficult step is growing single crystals of sufficient quality for diffraction experiments, which can be a significant bottleneck in the analysis of new polymorphs.

Thermal Analysis Techniques: Thermogravimetric Studies for Thermal Stability

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. It is widely used to assess the thermal stability of compounds and to study their decomposition behavior.

Studies on α-methyl trans-cinnamaldehyde semicarbazone have utilized thermogravimetry to investigate its thermal stability. researchgate.netscihorizon.com The resulting data, typically presented as a thermogram, shows the temperatures at which the compound begins to decompose and the percentage of mass lost at each stage. This information is vital for determining the temperature range within which the material is stable.

Research on related Schiff base polymers, such as poly[4,4-methylenebis(cinnamaldehyde)semicarbazone], has also employed TGA to evaluate and compare their thermal stabilities. researchgate.net Furthermore, TGA has been used to compare the thermal stability of metal complexes of thiosemicarbazones to their parent ligands, often showing that coordination to a metal ion increases the thermal stability of the organic molecule. orientjchem.org The analysis of TGA curves can also provide kinetic parameters for the decomposition process, such as activation energy, offering deeper insight into the material's thermal degradation pathway. derpharmachemica.com

Computational Chemistry and Quantum Mechanical Investigations of Cinnamaldehyde Semicarbazone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. openaccessjournals.com It has been widely applied to study cinnamaldehyde (B126680) semicarbazone and its derivatives.

Theoretical calculations, particularly using the B3LYP/6-311++G(d,p) level of theory, have been instrumental in determining the optimized geometry of cinnamaldehyde semicarbazone. researchgate.netscihorizon.comresearchid.co These computational studies provide detailed information on bond lengths and bond angles, which are in good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.netdntb.gov.ua For instance, a study on α-methyl trans cinnamaldehyde semicarbazone revealed its crystallization in a triclinic Pī space group with specific cell dimensions. researchgate.netscihorizon.com

Vibrational frequency computations are also a key component of these theoretical analyses. By calculating the vibrational modes and comparing them with experimental FT-IR and FT-Raman spectra, researchers can confirm the molecular structure and the nature of intramolecular interactions. researchgate.netresearchid.co These computational assignments are often based on the potential energy distribution (PED) analysis. researchid.co

Table 1: Experimental and Theoretical Geometrical Parameters for a Cinnamaldehyde Semicarbazone Derivative

Parameter Experimental (XRD) Theoretical (DFT/B3LYP)
Bond Length (Å)
C=N 1.285 1.289
N-N 1.378 1.375
C=O 1.234 1.245
Bond Angle (°)
C-C=N 119.5 120.1
N-N-C 115.8 116.2

Note: Data is representative and compiled from typical findings in the literature. Actual values may vary based on the specific derivative and computational method.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap, provides insights into the molecule's electronic properties and its potential for charge transfer. researchgate.netnih.gov

For cinnamaldehyde semicarbazone and its analogues, DFT calculations have shown that a smaller HOMO-LUMO gap is indicative of higher chemical reactivity and a greater ease of electron transfer. researchgate.netnih.gov This analysis is vital for understanding the molecule's potential applications, including its biological activity and nonlinear optical properties. researchgate.netbohrium.com In some cases, the HOMO-LUMO gap has been correlated with the molecule's antioxidant activity. mdpi.comsciforum.net

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for Cinnamaldehyde Semicarbazone

Parameter Energy (eV)
HOMO -6.25
LUMO -1.89
Energy Gap (ΔE) 4.36

Note: These values are illustrative and can vary depending on the specific computational methodology.

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying its electrophilic and nucleophilic sites. researchgate.net The MESP surface displays regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

In studies of cinnamaldehyde semicarbazone, MESP analysis has been used to pinpoint the regions susceptible to electrophilic and nucleophilic attack. researchgate.net The negative potential regions, typically around the oxygen and nitrogen atoms, indicate the likely sites for electrophilic interaction, while positive potential regions highlight areas prone to nucleophilic attack. researchgate.net

For cinnamaldehyde semicarbazone derivatives, NBO analysis has confirmed the presence of significant intramolecular charge transfer interactions. researchid.co These interactions, often from lone pairs of electrons on nitrogen and oxygen atoms to antibonding orbitals, play a crucial role in stabilizing the molecular structure and influencing its electronic properties. researchid.coacs.org

Prediction and Experimental Determination of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules, such as the first-order molecular hyperpolarizability (β). researchgate.net

Theoretical calculations for cinnamaldehyde semicarbazone and its derivatives have suggested that these compounds possess significant NLO activity. researchgate.net The predicted hyperpolarizability values are often compared with those of known NLO materials like urea. researchgate.net Experimental validation of these predictions is typically carried out using techniques such as the Kurtz-Perry powder method. researchgate.net The transparency of the compound in the visible region of the electromagnetic spectrum, as confirmed by UV-Vis spectroscopy, is also a key characteristic of a promising NLO material. researchgate.net

Table 3: Calculated Non-Linear Optical (NLO) Properties of a Cinnamaldehyde Semicarbazone Derivative

Property Calculated Value
Dipole Moment (μ) 5.6 D
First-order Hyperpolarizability (β) 25.4 x 10⁻³⁰ esu

Note: The presented values are for illustrative purposes and can differ based on the specific molecule and computational approach.

Computational Modeling of Reaction Mechanisms and Energetics

Computational chemistry provides a powerful platform for investigating the mechanisms and energetics of chemical reactions. nih.gov For cinnamaldehyde, which is the precursor to cinnamaldehyde semicarbazone, computational studies have explored its reactivity, particularly its reactions with thiols. nih.gov

DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies. mdpi.comsciforum.net This information is crucial for understanding the kinetics and thermodynamics of reactions involving cinnamaldehyde and its derivatives. researchgate.netmdpi.comsciforum.net For instance, the formation of semicarbazones from aldehydes has been investigated computationally to understand the thermodynamic and kinetic mechanisms. researchgate.net Cinnamaldehyde itself is recognized as a reactive compound, and its ability to act as a Michael acceptor has been a subject of both experimental and computational investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to ascertain the mathematical relationship between the chemical structure of a series of compounds and their biological activity. For cinnamaldehyde derivatives, including cinnamaldehyde semicarbazone, QSAR studies have been instrumental in predicting their biological efficacy and guiding the design of new, more potent analogues.

QSAR models for cinnamaldehyde derivatives have been developed to predict their antifungal activity against wood-decaying fungi such as Trametes versicolor and Gloeophyllum trabeum. nih.govmdpi.com These models utilize multiple linear regression (BMLR) to establish a correlation between the structural properties of the compounds and their observed antifungal effects. nih.govmdpi.com For instance, a study on various cinnamaldehyde derivatives reported robust QSAR models with high correlation coefficients (R²Tv = 0.910 for Trametes versicolor and R²Gt = 0.926 for Gloeophyllum trabeum). nih.govmdpi.com The strong predictive power of these models was validated by the small errors between the experimental and calculated activities of newly designed compounds. nih.govmdpi.com Such models provide a theoretical framework for the application of cinnamaldehyde derivatives as wood preservatives. mdpi.com

The biological activity of cinnamaldehyde semicarbazone and its analogues is influenced by several structural factors. Structure-activity relationship (SAR) studies have highlighted the importance of features such as electron-withdrawing groups, metal coordination, and conformational flexibility in enhancing the antiparasitic activity of these compounds. For example, the introduction of electron-withdrawing groups like nitro substituents has been shown to improve the inhibition of the enzyme cruzain, a key target in Chagas disease. Furthermore, the planar aromatic system of cinnamaldehyde contributes to improved membrane permeability and target engagement.

In the context of other biological targets, such as carbonic anhydrase-II (CA-II), QSAR studies have also been applied. For a series of cinnamaldehyde-clubbed thiosemicarbazones, computational analyses have been used to correlate molecular properties with their inhibitory potency against CA-II. researchgate.net These studies help in understanding how modifications to the cinnamaldehyde scaffold can modulate biological activity.

Table 1: Statistical Characteristics of QSAR Models for Antifungal Activity of Cinnamaldehyde Derivatives

FungusF-value
Trametes versicolor0.91035.320.0093
Gloeophyllum trabeum0.92643.950.0049

Data sourced from a study on QSAR models of cinnamaldehyde derivatives against wood-decaying fungi. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to understand the interactions between a ligand, such as cinnamaldehyde semicarbazone, and its biological target, typically a protein or enzyme.

Molecular docking simulations have been successfully employed to predict the binding modes and affinities of cinnamaldehyde semicarbazone and its derivatives with the active sites of various enzymes. These simulations provide insights into how these compounds orient themselves within the binding pocket to exert their inhibitory effects.

For instance, in the case of carbonic anhydrase-II (CA-II), an enzyme implicated in several diseases, docking studies have revealed that cinnamaldehyde-based thiosemicarbazones can fit into the entrance of the active site. researchgate.net The docking scores, which are an estimation of the binding affinity, for active compounds were found to be in the range of -6.75 to -4.42 kcal/mol, indicating a favorable interaction. researchgate.net These computational predictions have shown a good correlation with in vitro experimental results. researchgate.net

In another study focusing on matrix metalloproteinase-2 (MMP-2), an anticancer target, molecular docking showed that cinnamaldehyde derivatives interact with the enzyme's active site. nih.gov The interactions observed included π-sigma interactions between the phenyl group and amino acid residues, as well as covalent bonding with the zinc ion present in the active site. nih.gov The calculated inhibition constant (Ki) values provide a measure of the binding strength, with lower values indicating stronger interaction. nih.gov

Docking studies have also been utilized to understand the interaction of cinnamaldehyde derivatives with other targets like topoisomerase IIα. ijpsr.com These studies help in identifying the binding modes and estimating the binding affinity, which can be a crucial step in the drug design process. ijpsr.com

Table 2: Molecular Docking Results of Active Cinnamaldehyde-Clubbed Thiosemicarbazones against Carbonic Anhydrase-II

CompoundDocking Score (kcal/mol)
3n -6.75
3g -6.52
3h -6.33

Data represents the best-docked conformation for each ligand based on the docking score. researchgate.net

A significant outcome of molecular docking simulations is the identification of specific amino acid residues within the target's active site that are crucial for binding and stabilizing the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and metal coordination.

In the context of carbonic anhydrase-II (CA-II) inhibition by cinnamaldehyde-clubbed thiosemicarbazones, molecular docking has identified several key amino acid residues. researchgate.net The thiosemicarbazide (B42300) moiety of the ligands is stabilized through hydrogen bonds with residues such as Gln92, Asn62, Asn67, Thr199, and Thr200. researchgate.net Furthermore, the most active compound in the series was predicted to have an ionic interaction with the zinc ion in the active site. researchgate.net

For the interaction with bovine serum albumin (BSA), a model protein for studying drug-protein interactions, docking studies of related aroyl-hydrazone Schiff base complexes have shown stabilization through hydrogen bonding with amino acid residues like Asp561 and Glu182. acs.org

In the case of matrix metalloproteinase-2 (MMP-2), interactions with residues in the S1' pocket, such as Tyr142, have been identified. nih.gov Some derivatives were also predicted to interact with multiple residues within the important S1 region. nih.gov For topoisomerase IIα, while specific hydrogen bonds were not formed with the copper complex of a Schiff base ligand, a significant binding affinity was observed, suggesting other types of interactions are at play. ijpsr.com

Table 3: Key Amino Acid Residues Involved in the Binding of Cinnamaldehyde Derivatives to Enzyme Active Sites

Enzyme TargetKey Interacting Amino Acid ResiduesType of Interaction
Carbonic Anhydrase-II (CA-II)Gln92, Asn62, Asn67, Thr199, Thr200Hydrogen Bonding
Bovine Serum Albumin (BSA)Asp561, Glu182, Glu664Hydrogen Bonding
Matrix Metalloproteinase-2 (MMP-2)Leu199, Tyr142π-sigma, van der Waals

Information compiled from molecular docking studies of cinnamaldehyde derivatives and related compounds. researchgate.netnih.govacs.org

Investigation of Pharmacological and Biological Activities Pre Clinical, in Vitro, in Silico Studies

Anticancer Potential and Underlying Mechanisms

The anticancer properties of cinnamaldehyde (B126680) and its derivatives, including cinnamaldehyde semicarbazone, have been a subject of scientific investigation. These studies, spanning in vitro, in silico, and pre-clinical models, explore the compound's ability to inhibit cancer-related enzymes, induce programmed cell death, and interact with other cellular targets implicated in cancer progression.

Carbonic Anhydrase II (CA-II) is a zinc-containing metalloenzyme that plays a role in regulating pH in various physiological and pathological processes, including tumor development. researchgate.net Its inhibition is a recognized strategy in anticancer research. Studies have been conducted on cinnamaldehyde-clubbed thiosemicarbazones, which are structurally similar to semicarbazones, to evaluate their potential as CA-II inhibitors.

A series of these derivatives demonstrated potent inhibitory activities against CA-II, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the micromolar range. researchgate.netnih.gov Notably, several of these compounds exhibited higher inhibitory activity than the standard inhibitor, acetazolamide. researchgate.net

Molecular docking studies have provided insights into the binding mechanisms. The most active compounds are predicted to interact directly with the zinc ion in the active site of the CA-II enzyme. researchgate.netnih.gov The structure-activity relationship (SAR) analysis of these derivatives indicates that the nature and position of substituents on the phenyl ring are crucial for their inhibitory potential. For instance, the presence of an electronegative atom at the para position of the substituted phenyl ring was noted for its importance to the compound's inhibitory effect. researchgate.net Key amino acid residues within the active site, such as Gln92, Asn62, Asn67, The199, and Thr200, are believed to play a significant role in stabilizing the inhibitor-enzyme complex through hydrogen bonding. researchgate.netnih.gov

Table 1: Carbonic Anhydrase II (CA-II) Inhibition by Cinnamaldehyde-clubbed Thiosemicarbazone Derivatives Data represents findings for cinnamaldehyde-clubbed thiosemicarbazones, which are structurally related to semicarbazones.

Compound IC₅₀ (µM)
Derivative 3n 10.3 ± 0.62
Derivative 3g 12.1 ± 1.01
Derivative 3h 13.4 ± 0.52
Acetazolamide (Standard) Higher than test compounds

Source: researchgate.netnih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The parent compound, cinnamaldehyde, has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms. mdpi.comdoaj.orgresearchgate.net These findings provide a basis for investigating the apoptotic potential of its derivatives.

Cinnamaldehyde triggers apoptosis by modulating the expression of the Bcl-2 family of proteins, which are key regulators of the process. It has been observed to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 while up-regulating pro-apoptotic proteins such as Bax. nih.gov This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are enzymes that execute the apoptotic process. nih.govnih.govjfda-online.com

Furthermore, cinnamaldehyde has been found to activate the mitogen-activated protein kinase (MAPK) signaling pathway, including JNK, ERK, and p38 kinases. nih.gov The activation of JNK and p38, in particular, has been linked to its apoptosis-inducing effects. nih.gov In some cancer cells, cinnamaldehyde also stimulates the synthesis of the p53 tumor suppressor protein, a critical factor in initiating apoptosis in response to cellular stress. mdpi.com Studies on human leukemia K562 cells showed that trans-cinnamaldehyde induced apoptosis in a time- and dose-dependent manner. mdpi.com Similarly, in HepG2 liver cancer cells, cinnamaldehyde treatment led to a significant increase in Caspase-3 activity, confirming its role as an apoptotic agent. biointerfaceresearch.com

Beyond direct enzyme inhibition and apoptosis induction, the parent compound cinnamaldehyde demonstrates a range of anticancer effects by targeting other cellular processes essential for tumor growth and metastasis. nih.govjfda-online.com These mechanisms suggest additional avenues through which cinnamaldehyde semicarbazone may exert anticancer activity.

One key area is the inhibition of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Cinnamaldehyde has been reported to inhibit the expression and activity of vascular endothelial growth factor (VEGF), a primary regulator of this process. nih.gov It also exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in promoting inflammation, which is often linked to cancer development. nih.gov

Cinnamaldehyde can also interfere with cell proliferation and the cell cycle. researchgate.netnih.gov Research has shown it can cause cell cycle arrest, preventing cancer cells from dividing and multiplying. nih.gov Furthermore, it has been found to inhibit the invasion and metastasis of cancer cells, which are hallmarks of advanced and aggressive cancers. mdpi.comdoaj.org These effects are partly attributed to its ability to modulate signaling pathways such as the PI3K/Akt pathway, which is involved in cell growth, survival, and invasion. mdpi.com

Antimicrobial Efficacy and Mechanisms

Cinnamaldehyde and its derivatives are recognized for their significant antimicrobial properties, demonstrating activity against a wide range of pathogenic bacteria and fungi. nih.gov The mechanisms underlying this efficacy often involve the disruption of microbial cell structures and vital metabolic processes.

The parent compound, cinnamaldehyde, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Its derivatives have also been synthesized and tested to enhance this activity. frontiersin.org The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Studies have reported MIC and MBC values for cinnamaldehyde against various pathogens. For instance, against Escherichia coli, MIC and MBC values of 780 µg/mL and 1560 µg/mL have been recorded, respectively. nih.gov Against Streptococcus mutans, a key bacterium in dental caries, the MIC was 1000 µg/mL and the MBC was 2000 µg/mL. frontiersin.org Research on cinnamaldehyde derivatives has shown activity against Acinetobacter baumannii, with MIC values ranging from 32 to 256 µg/mL. frontiersin.org The primary mechanism is believed to involve interaction with and disruption of the bacterial cell membrane, leading to a loss of cellular integrity and inhibition of energy metabolism. nih.gov

Table 2: Antibacterial Activity of Cinnamaldehyde (MIC/MBC) Data represents findings for the parent compound, cinnamaldehyde.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Escherichia coli 042 780 1560
Streptococcus mutans 1000 2000

Source: nih.govfrontiersin.org

Cinnamaldehyde and its derivatives possess notable antifungal properties against a variety of pathogenic and spoilage fungi, including filamentous molds. nih.gov Aspergillus niger, a common mold that can cause disease and food spoilage, has been a frequent target of these investigations. Paecilomyces variotii is another pathogenic fungus known for its resistance to adverse conditions. researchgate.net

Research has demonstrated that cinnamaldehyde effectively inhibits the growth of A. niger. nih.govwjbphs.com The mechanism of action is multifaceted; cinnamaldehyde can damage the fungal cell ultrastructure and membrane integrity in a dose-dependent manner. nih.gov This damage is partly achieved by inhibiting the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. researchgate.net The disruption of the cell membrane leads to increased permeability, leakage of intracellular contents, and ultimately, cell death. nih.govresearchgate.net Furthermore, cinnamaldehyde treatment has been shown to induce oxidative stress in fungal cells, leading to an increase in reactive oxygen species and malondialdehyde, a marker of lipid peroxidation. nih.govresearchgate.net In some fungi, it has also been found to inhibit cell wall-synthesizing enzymes, further compromising the structural integrity of the organism. nih.gov

Investigation of Antimicrobial Mechanisms: Ergosterol Biosynthesis and Proton Extrusion Inhibition

The precise antimicrobial mechanisms of cinnamaldehyde, semicarbazone are an area of ongoing investigation. However, studies on related derivatives of cinnamaldehyde suggest that a key mode of action, particularly against fungal pathogens, involves the disruption of the cell membrane's structural integrity. One primary target of this disruption is the ergosterol biosynthesis pathway. nih.gov Research into metallic complexes of cinnamaldehyde-derived ligands has demonstrated that these compounds can significantly inhibit ergosterol production. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, cellular content leakage, and ultimately, cell death. nih.gov

Confocal microscopy and transmission electron microscopy analyses of fungal cells treated with cinnamaldehyde derivatives have revealed notable damage to the cell membrane and cell wall, along with structural disorganization within the cytoplasm. nih.gov This suggests that the fungicidal activity originates from a loss of membrane integrity, with the decrease in ergosterol content being a critical consequence of this action. nih.gov While these findings are for a related cinnamaldehyde derivative, they point to a probable mechanism for this compound. Information specifically detailing the role of this compound in inhibiting proton extrusion is not extensively covered in current literature.

Structure-Activity Relationships Governing Antimicrobial Enhancement

The chemical modification of cinnamaldehyde into its semicarbazone derivative is a key strategy for enhancing its antimicrobial potential. The structure-activity relationship hinges on the conversion of the aldehyde group (-CHO) into a semicarbazone moiety (-CH=N-NH-CO-NH2). This modification significantly alters the electronic properties of the molecule. The semicarbazone group is known to be electron-withdrawing, which can increase the molecule's capacity for scavenging free radicals, a property that may contribute to its antimicrobial effects. mdpi.com

Studies on various cinnamaldehyde derivatives have shown that chemical modifications can lead to the development of more potent analogs with broad-spectrum antimicrobial activity. nih.gov The electrophilicity of cinnamaldehyde derivatives is believed to play a role in their antibacterial activity, suggesting that altering the aldehyde group can modulate this effect. researchgate.netmaynoothuniversity.ie The addition of the semicarbazone group creates a new pharmacophore with different steric and electronic properties compared to the parent aldehyde, which can lead to enhanced interactions with microbial targets and improved biological activity.

Antioxidant Properties and Cellular Defense Pathways

Reactive Oxygen Species (ROS) Scavenging Capacity

This compound has demonstrated notable antioxidant properties, including the ability to scavenge harmful reactive oxygen species (ROS). mdpi.comsciforum.net ROS, such as the superoxide (B77818) anion and hydroxyl radicals, are constantly produced during metabolic reactions and can cause significant damage to cellular structures if left unchecked. sciforum.net The development of compounds that can effectively scavenge these ROS is of great interest for mitigating oxidative stress. mdpi.com The semicarbazone functional group is recognized for its electron-withdrawing nature, which can enhance the free radical scavenging effect of the parent molecule. mdpi.com This intrinsic capacity allows this compound to neutralize ROS, thereby helping to protect cells from oxidative damage.

Activation of NRF2/HO1 Pathway in Cellular Defense (Referencing Parent Cinnamaldehyde)

The parent compound, cinnamaldehyde, is a potent activator of the Nrf2/Keap1-ARE signaling pathway, a primary regulator of the cellular antioxidant response. nih.govkarger.com Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, in the cytoplasm, leading to its degradation. jst.go.jp When cells are exposed to oxidative stress or activators like cinnamaldehyde, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govjst.go.jp

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating their transcription. nih.govplos.org Key among these genes are those encoding for protective antioxidant enzymes, most notably heme oxygenase-1 (HO-1). nih.govkarger.com Studies have shown that cinnamaldehyde treatment significantly upregulates the protein levels of both Nrf2 and HO-1 in various cell types, including human epithelial colon cells and endothelial cells. nih.govkarger.com This activation of the Nrf2-orchestrated antioxidant response enhances the cell's ability to neutralize free radicals and protect against oxidative damage induced by factors like hydrogen peroxide. nih.govjst.go.jp Cinnamaldehyde's ability to activate this pathway underscores its role as a significant chemopreventive and cytoprotective agent. nih.govkarger.com

In Vitro Assays for Total Antioxidant Activity (e.g., Reducing Power, Hydrogen Peroxide Scavenging)

The antioxidant potential of this compound has been quantified through various in vitro assays that measure its ability to neutralize oxidants. Two key methods used are the Reducing Power assay and the hydrogen peroxide scavenging method. mdpi.comsciforum.net

The Reducing Power assay measures the total antioxidant capacity of a compound by assessing its ability to donate electrons and reduce an oxidant, in this case, the conversion of Fe³⁺ to Fe²⁺. A higher absorbance value in this assay indicates greater reducing power.

The Hydrogen Peroxide (H₂O₂) Scavenging method evaluates the compound's ability to directly neutralize hydrogen peroxide, a common reactive oxygen species. The percentage of H₂O₂ scavenged is a direct measure of the compound's antioxidant efficacy.

Studies have shown that this compound is highly active in these total antioxidant assays, demonstrating its significant capacity to counteract oxidative agents. mdpi.comsciforum.net

In Vitro Antioxidant Activity of this compound
AssayPrincipleObserved Activity
Reducing PowerMeasures the ability to donate an electron to reduce an oxidant (Fe³⁺ to Fe²⁺).Demonstrates high activity, indicating significant electron-donating capacity. mdpi.comsciforum.net
Hydrogen Peroxide ScavengingMeasures the direct neutralization of hydrogen peroxide (H₂O₂).Shows effective scavenging of H₂O₂, contributing to its overall antioxidant profile. mdpi.comsciforum.net

In Silico Evaluation of Antioxidant Activity and Thermodynamic Descriptors

Theoretical in silico calculations, using methods such as Density Functional Theory (DFT), have been employed to understand the antioxidant mechanisms of this compound at a molecular level. mdpi.comsciforum.net These computational studies are valuable for predicting antioxidant activity and elucidating the specific mechanisms through which these molecules scavenge free radicals. mdpi.com

The primary mechanisms for radical scavenging are Hydrogen Atom Transfer (HAT), Sequential Electron and Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). These pathways are characterized by several key thermodynamic descriptors:

Bond Dissociation Enthalpy (BDE): The enthalpy change required to break a bond homolytically. Lower BDE values indicate a greater ease of donating a hydrogen atom (favoring the HAT mechanism).

Ionization Potential (IP): The energy required to remove an electron. A lower IP facilitates electron donation (favoring SETPT).

Proton Dissociation Enthalpy (PDE): The enthalpy change for proton removal.

Proton Affinity (PA): The negative of the enthalpy change for protonation.

Electron Transfer Enthalpy (ETE): The enthalpy change for electron transfer.

Calculations have shown that semicarbazones possess low BDE values, suggesting that the hydrogen atom transfer (HAT) mechanism is a favorable pathway for their antioxidant action. mdpi.comsciforum.net The results from these theoretical calculations are consistent with experimentally observed antioxidant activity, making in silico analysis a useful predictive tool. mdpi.com

Thermodynamic Descriptors for Antioxidant Activity Mechanisms
DescriptorAbbreviationRelevance to Antioxidant Mechanism
Bond Dissociation EnthalpyBDEIndicates the ease of hydrogen atom donation (HAT mechanism). Lower values are favorable for semicarbazones. mdpi.comsciforum.net
Ionization PotentialIPRelates to the ability to donate an electron (SETPT mechanism). mdpi.comsciforum.net
Proton Dissociation EnthalpyPDEInvolved in mechanisms involving proton transfer (SPLET and SETPT). mdpi.comsciforum.net
Proton AffinityPAInvolved in mechanisms involving proton transfer (SPLET). mdpi.comsciforum.net
Electron Transfer EnthalpyETEInvolved in mechanisms involving electron transfer (SPLET). mdpi.comsciforum.net

Enzyme Inhibition Studies

The potential of cinnamaldehyde semicarbazone and its analogues to inhibit various enzymes has been a subject of scientific inquiry. These studies provide insights into the compound's mechanism of action and its potential therapeutic applications.

Tyrosinase Inhibition: Monophenolase and Diphenolase Activities and Kinetic Analyses

While direct kinetic studies on cinnamaldehyde semicarbazone are not extensively documented, research on analogous compounds, such as cinnamic acid and other cinnamaldehyde derivatives, provides valuable insights into potential tyrosinase inhibition. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is of interest for conditions related to hyperpigmentation. The enzyme exhibits two distinct catalytic activities: monophenolase and diphenolase.

Studies on compounds structurally related to cinnamaldehyde indicate that they can act as tyrosinase inhibitors. For instance, cinnamic acid has been shown to inhibit both the monophenolase and diphenolase activities of tyrosinase. nih.govresearchgate.net The mode of inhibition by these analogous compounds is often found to be of a mixed or competitive type. nih.gov Thiosemicarbazones, which are structurally similar to semicarbazones, have also been identified as potent tyrosinase inhibitors. rsc.org

Table 1: Tyrosinase Inhibition by Analogous Compounds

Compound IC50 (Monophenolase) IC50 (Diphenolase) Type of Inhibition
Cinnamic Acid Data not specified Data not specified Mixed-type nih.gov

Note: The data presented is for compounds analogous to cinnamaldehyde semicarbazone.

Phenoloxidase Inhibition Profile

Phenoloxidase is an enzyme involved in the immune response of insects, responsible for processes like melanization and wound healing. Research into the inhibition of phenoloxidase by cinnamaldehyde derivatives is limited. However, a study on 2-hydroxybenzaldehyde, a related aromatic aldehyde, demonstrated inhibitory effects on both the monophenolase and diphenolase activities of phenoloxidase from Pieris rapae larvae. This inhibition was found to be noncompetitively reversible. niscpr.res.in

Table 2: Phenoloxidase Inhibition by an Analogous Compound

Inhibitor Target Enzyme IC50 (Monophenolase) IC50 (Diphenolase) Type of Inhibition

Note: The data is for a compound analogous to the benzaldehyde (B42025) substructure of cinnamaldehyde.

Cysteine Protease Inhibition (e.g., Cruzain) in Antiparasitic Contexts

Cysteine proteases are crucial enzymes for the survival and virulence of various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. Cruzain, a major cysteine protease of T. cruzi, is a key target for the development of antiparasitic drugs. rjpbr.comscielo.brnih.govresearchgate.net While direct studies on cinnamaldehyde semicarbazone are scarce, the broader class of semicarbazones has been investigated as inhibitors of trypanosomal cysteine proteases. rjpbr.com

In silico studies have explored the potential of related compounds, such as methyl eugenol (B1671780) cinnamaldehyde thiosemicarbazone (MECThi) derivatives, to inhibit the cysteine protease of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net These computational models suggest that such derivatives can interact with the active site residues of the enzyme. researchgate.net

Acetylcholinesterase Inhibition (as observed in analogous compounds)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are used in the treatment of Alzheimer's disease. mdpi.combohrium.com While there is no direct evidence of AChE inhibition by cinnamaldehyde semicarbazone, the parent compound, cinnamaldehyde, has been shown to have a repellent effect on ticks, a process in which acetylcholinesterases are implicated. scienceopen.com This suggests a potential, though uncharacterized, interaction with the enzyme. The broader class of semicarbazones has not been extensively studied for this activity.

Exploration of Other Reported Biological Activities: Anticonvulsant, Antimalarial, Anti-inflammatory

Beyond enzyme inhibition, cinnamaldehyde semicarbazone and its parent molecules have been investigated for a range of other biological activities.

Anticonvulsant: Semicarbazones as a chemical class have been widely recognized for their anticonvulsant properties. nih.govscribd.comresearchgate.net Numerous studies have demonstrated the efficacy of various aryl semicarbazones in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. nih.govresearchgate.net The proposed mechanism of action for many anticonvulsant semicarbazones involves the inhibition of sodium channels. nih.gov

Table 3: Anticonvulsant Activity of an Analogous Semicarbazone

Compound Test Model Activity
4-Bromobenzaldehyde semicarbazone MES and scPTZ (mice) Active with low neurotoxicity nih.gov

Note: Data for an analogous aryl semicarbazone.

Antimalarial: The potential of semicarbazones and their derivatives as antimalarial agents has also been explored. One study investigated a series of semicarbazone and thiosemicarbazone derivatives for their in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov While the most active compounds in that particular study were thiosemicarbazones, it highlights the potential of the broader class of compounds. nih.gov Separately, the parent compound, cinnamaldehyde, has demonstrated antimalarial activity in an in vivo mouse model, suppressing parasite development and prolonging survival. nih.gov

Anti-inflammatory: The anti-inflammatory properties of cinnamaldehyde, the precursor to cinnamaldehyde semicarbazone, are well-documented. nih.govnih.govresearchgate.netmdpi.comnih.gov Cinnamaldehyde has been shown to inhibit the production of pro-inflammatory cytokines and modulate key inflammatory pathways, such as the NF-κB signaling pathway. researchgate.netnih.gov It can also inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response. nih.govmdpi.com

Table 4: Reported Biological Activities of Cinnamaldehyde and Semicarbazone Analogs

Activity Compound Class / Specific Compound Key Findings
Anticonvulsant Semicarbazones Active in preclinical models (MES, scPTZ) nih.govresearchgate.net
Antimalarial Cinnamaldehyde Suppressed parasite development in vivo nih.gov
Antimalarial Semicarbazone/Thiosemicarbazone derivatives In vitro activity against P. falciparum nih.gov

Structure Activity Relationship Sar and Rational Design of Cinnamaldehyde Semicarbazone Analogues

Impact of Substitutions on the Semicarbazone Moiety on Biological Activity

The semicarbazone moiety (-CH=N-NH-C(=O)NH₂) is a critical pharmacophore, and modifications to its structure can significantly alter the biological activity of the parent compound. researchgate.net The nitrogen atoms within this group (N1, N2, and N4) offer sites for substitution, leading to diverse analogues with varied properties.

Research has shown that N4-substitution can have a pronounced effect on biological activity. The introduction of different aryl or alkyl groups at this position can influence the compound's lipophilicity, steric profile, and hydrogen-bonding capabilities, thereby affecting its interaction with biological targets. Similarly, N2-alkylation has been explored as a synthetic strategy to modify the compound's properties. nih.gov

Furthermore, the introduction of a hydroxyl group to form N-hydroxysemicarbazones has been investigated. Studies suggest that the presence of hydrophilic substituents on the aromatic ring of these N-hydroxysemicarbazone derivatives is important for their antibacterial activity. nih.gov These findings indicate that the semicarbazone portion of the molecule is not merely a passive linker but an active participant in the compound's biological effects, with substitutions playing a key role in modulating potency and selectivity. researchgate.net

Table 1: Effect of Substitutions on the Semicarbazone Moiety
Substitution SiteType of SubstituentObserved Impact on Biological ActivityReference
N4-positionAryl or Alkyl groupsCan significantly influence lipophilicity and steric interactions, altering biological activity.
N2-positionAlkylation (e.g., Butyl group)A synthetic route to create derivatives with potentially different antiproliferative profiles. nih.gov
Amide NitrogenHydroxylation (N-hydroxysemicarbazones)Can enhance antibacterial activity, particularly when combined with hydrophilic groups on the aromatic ring. nih.gov

Influence of Aromatic Ring and Conjugated Linker Modifications on Efficacy

The efficacy of cinnamaldehyde (B126680) semicarbazone analogues is profoundly influenced by the characteristics of the aromatic ring and the α,β-unsaturated conjugated linker that connects it to the semicarbazone moiety. plos.orgnih.gov This entire cinnamoyl portion is a crucial structural element for activity. nih.gov

The conjugated system, often referred to as a propenal group or a Michael acceptor, is vital for the compound's mechanism of action. plos.orgnih.gov Its ability to participate in Michael addition reactions is thought to be a key factor in its biological effects. plos.org Modifications to this linker, such as altering its length or rigidity, can directly impact the reactivity and, consequently, the efficacy of the compound. eiu.edu

The aromatic (phenyl) ring serves as a hydrophobic scaffold and provides a site for numerous substitutions that can fine-tune the molecule's electronic and steric properties. plos.org For instance, modifications at the 2'-position of the ring have been shown to be important for antiproliferative activity. nih.gov The introduction of various substituents can lead to significant changes in efficacy. While compounds with electron-donating (activating) groups on the ring have been found to be inactive, derivatives with halogenated substituents demonstrated notable cytotoxic activity against cancer cell lines. nih.gov This highlights the importance of the substitution pattern on the aromatic ring in dictating the biological profile of the analogues.

Table 2: Influence of Aromatic Ring and Linker Modifications
Molecular PartModificationObserved Impact on EfficacyReference
Conjugated Linkerα,β-unsaturated systemEssential for activity, likely acts as a Michael acceptor. plos.orgnih.gov
Aromatic RingSubstitution at the 2'-positionIdentified as an important factor for antiproliferative effects. nih.gov
Aromatic RingAddition of electron-donating groupsResulted in inactive compounds in cytotoxicity assays. nih.gov
Aromatic RingAddition of halogen substituentsConferred cytotoxic activity against some cancer cell lines. nih.gov

Role of Metal Coordination in Modulating Biological Properties

The biological properties of semicarbazones are often significantly enhanced through coordination with metal ions. pnrjournal.com Semicarbazones can act as chelating ligands, binding to transition metal ions through donor atoms, typically the azomethine nitrogen and the carbonyl oxygen. nanoient.orgresearchgate.net The resulting metal complexes frequently exhibit greater biological activity than the uncoordinated, or "free," ligand. pnrjournal.comresearchgate.netsemanticscholar.org

Several mechanisms are proposed for this enhancement. First, chelation can increase the lipophilicity of the compound, which facilitates its transport across cell membranes and improves its entry into the cell. pnrjournal.comsemanticscholar.org Second, the coordinated metal ion itself can be a key part of the active species. The metal complex may act as a vehicle, delivering the ligand to its target, or the complex as a whole may interact with biological macromolecules. pnrjournal.com This approach has been shown to be effective in overcoming drug resistance in some cases. pnrjournal.com

Transition metals such as copper(II), zinc(II), nickel(II), and cobalt(II) have been used to form complexes with semicarbazone and thiosemicarbazone derivatives. semanticscholar.orgnih.gov Studies consistently report that these metal complexes possess superior antibacterial, antifungal, and anticancer properties compared to the parent ligands. researchgate.netsemanticscholar.org For example, Cu(II) and Zn(II) complexes of cinnamaldehyde-based thiosemicarbazone analogues have demonstrated interesting antibacterial properties. nih.gov This strategy of metal coordination represents a promising avenue for developing new therapeutic agents based on the cinnamaldehyde semicarbazone scaffold.

Correlation Between Conformational Flexibility, Planarity, and Biological Activity

The three-dimensional structure of a molecule, including its planarity and conformational flexibility, is a critical determinant of its biological activity. For cinnamaldehyde semicarbazone and its analogues, the C=N-NH-CO-NH₂ backbone is generally a planar structure. pnrjournal.com This planarity can facilitate stacking interactions or optimal fitting into the binding site of a target protein or enzyme.

While a degree of structural rigidity is often required for potent biological activity, some conformational flexibility can be advantageous, allowing the molecule to adapt its shape to the binding site. nih.gov However, excessive flexibility can be detrimental. The introduction of modifications that significantly increase the torsional flexibility of a molecule can lead to a loss of a specific, bioactive conformation, resulting in reduced activity. nih.gov Studies on other complex natural products have shown that while some structural isomers with different conformations retain potency, an increase in torsional flexibility can negatively affect cytotoxic activity. nih.gov Therefore, the rational design of cinnamaldehyde semicarbazone analogues must balance the need for a specific, often planar, conformation with a degree of flexibility that allows for optimal target interaction.

Effects of Electronic Properties (e.g., Electron-Withdrawing Groups) on Compound Efficacy

The electronic properties of cinnamaldehyde semicarbazone analogues, particularly those of the aromatic ring, play a crucial role in determining their biological efficacy. The nature of the substituents on the phenyl ring—whether they are electron-donating or electron-withdrawing—can modulate the reactivity of the entire molecule.

Research has consistently shown that the presence of electron-withdrawing groups (EWGs) on the aromatic ring tends to enhance the biological activity of these compounds. For instance, aryl semicarbazones bearing halogenated substituents (EWGs) displayed cytotoxic activity, whereas those with electron-donating groups were inactive. nih.gov This suggests that reducing the electron density of the aromatic ring is beneficial for efficacy.

Specifically, analogues such as 3,4-dichloro-cinnamaldehyde and 4-nitro-cinnamaldehyde, both of which feature strong EWGs, have been noted for their potent activity, although this can sometimes be accompanied by increased general toxicity. plos.org The presence of EWGs can increase the electrophilic character of the α,β-unsaturated system, making it a more potent Michael acceptor and enhancing its reactivity towards nucleophilic residues in biological targets. plos.org This electronic modification is a key strategy in the rational design of cinnamaldehyde-based compounds with improved potency.

Table 3: Effect of Electronic Properties on Efficacy
Substituent TypeExample Group(s)Position on Aromatic RingObserved Impact on EfficacyReference
Electron-Withdrawing-Cl (Chloro)3,4-dichloroIncreased antibacterial potency/toxicity. plos.org
Electron-Withdrawing-NO₂ (Nitro)4-nitroIncreased antibacterial potency/toxicity. plos.org
Electron-WithdrawingHalogensVariousConferred cytotoxic activity against cancer cells. nih.gov
Electron-DonatingActivating groupsVariousResulted in inactive compounds in cytotoxicity assays. nih.gov

Material Science Applications and Photochromic Research

Detailed Investigation of Photochromic Properties and Reversible Transformations

Cinnamaldehyde (B126680) semicarbazone is noted for its unusual photochromic behavior. publish.csiro.au The process is characterized by a reversible transformation between two distinct forms, each possessing different absorption spectra. Upon exposure to light, the compound undergoes a color change, and when the light source is removed and the compound is stored in the dark, it reverts to its original state. publish.csiro.au This reversibility is the cornerstone of its photochromic nature.

The phenomenon is driven by the absorption of electromagnetic radiation, which excites the molecule and induces a temporary structural change. publish.csiro.au This transformation alters the way the molecule interacts with light, resulting in a different color. The process can be summarized as follows:

Initial State (Stable Form): Possesses a specific color or is colorless.

Light Exposure: Absorbs photons, leading to an excited state and subsequent transformation into a metastable isomer. This new form exhibits a different absorption spectrum, resulting in a visible color change.

Reversion: In the absence of the light stimulus, the metastable isomer can revert to the more stable initial form, either thermally (in the dark) or by exposure to a different wavelength of light. publish.csiro.au

This cyclical transformation allows the material to be switched between states multiple times, a critical property for practical applications. The reversible nature of the bonding is also seen in related reactions, such as the formation of Schiff bases from cinnamaldehyde, which can be reversibly anchored to polymer films. researchgate.netscispace.com

Mechanistic Understanding of Photochromism: Structural Isomerization and Tautomerism

The photochromic effect in cinnamaldehyde semicarbazone is fundamentally rooted in molecular-level structural changes. The primary mechanisms believed to be responsible are structural isomerization and tautomerism.

Structural Isomerization: This process involves the rearrangement of atoms without changing the molecular formula, leading to isomers with different spatial arrangements. For cinnamaldehyde semicarbazone, a key mechanism is likely the E/Z (or cis/trans) isomerization around the carbon-nitrogen (C=N) double bond of the semicarbazone moiety or the carbon-carbon (C=C) double bond of the cinnamaldehyde backbone. rsc.org Upon absorbing light energy, the molecule can overcome the rotational barrier of the double bond, switching from the more stable trans isomer to the cis isomer, or vice versa. This change in geometry alters the electronic conjugation of the molecule, thereby changing its absorption spectrum and color. publish.csiro.au

Tautomerism: Tautomers are structural isomers that readily interconvert, with the process often involving the migration of a hydrogen atom. youtube.com In the context of cinnamaldehyde semicarbazone, keto-enol or imine-enamine tautomerism within the semicarbazone group could play a role. The migration of a proton, facilitated by photoexcitation, can lead to a different tautomeric form with distinct electronic properties and, consequently, a different color. The existence of an electronegative atom bonded via a multiple bond and an available alpha-hydrogen are key conditions for this phenomenon to occur. youtube.com

These two mechanisms, isomerization and tautomerism, represent the likely pathways through which cinnamaldehyde semicarbazone exhibits its reversible photochromic behavior.

Influence of Substituents on Photochromic Behavior and Spectral Shifts

The photochromic properties of a molecule like cinnamaldehyde semicarbazone can be precisely tuned by adding different chemical groups (substituents) to its core structure. rsc.orgnih.gov Modifying the aromatic ring of the cinnamaldehyde portion with electron-donating groups (EDG) or electron-withdrawing groups (EWG) can have a profound impact on its behavior. rsc.org

Key effects of substituents include:

Spectral Shifts: Substituents can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), leading to shifts in the maximum absorption wavelength (λmax). EDGs (e.g., -OCH₃, -NH₂) typically cause a bathochromic shift (red shift) to longer wavelengths, while EWGs (e.g., -NO₂, -CN) can also cause significant shifts. rsc.orgresearchgate.net

Switching Efficiency: The quantum yield of the photoisomerization process, which measures the efficiency of the light-induced transformation, can be influenced by substituents. rsc.org

Thermal Stability: The stability of the light-induced isomer and the rate of its thermal reversion to the stable form can be controlled. This is crucial for applications like optical memory, where a long-lived metastable state is required. rsc.org

The predictable impact of various substituents on the molecule's properties is a key area of research for designing custom photoswitches. nih.gov

Table 1: Conceptual Influence of Substituents on Photochromic Properties

Substituent Type Example Group Expected Effect on λmax Potential Impact on Switching Behavior
Electron-Donating Group (EDG) -OCH₃ (Methoxy) Red Shift (to longer wavelengths) May alter thermal stability and quantum yield
Electron-Withdrawing Group (EWG) -NO₂ (Nitro) Significant Red Shift Can enhance isomerization quantum yields

Potential Applications in Smart Materials, Sensors, and Optoelectronic Devices

The ability of cinnamaldehyde semicarbazone to respond to an external light stimulus makes it a candidate for integration into "smart materials." eiu.eduehu.eus These materials can sense and react to their environment, opening up a range of technological applications. unl.edu

Smart Materials: As a component in polymers or coatings, it could be used to create surfaces that change color or opacity when exposed to sunlight, for applications such as smart windows or textiles. eiu.edu

Sensors: The distinct color change can be harnessed to create simple and effective light or UV radiation sensors. The intensity of the color could correspond to the intensity or duration of light exposure. monash.edu

Optoelectronic Devices: Photochromic compounds are central to the development of molecular switches and optical data storage systems. researchgate.net The two distinct states of the molecule can represent the binary "0" and "1" of digital data. Light would be used to write, erase, and read the information, allowing for high-density data storage. rsc.org

Table 2: Potential Applications of Cinnamaldehyde Semicarbazone

Application Area Specific Use Principle of Operation
Smart Materials Smart Windows, Camouflage Surfaces Reversible color change in response to ambient light levels.
Sensors UV Radiation Dosimeters The degree of color change quantifies the cumulative UV exposure.

| Optoelectronics | Optical Data Storage, Molecular Switches | Two stable isomers act as binary states (0/1) switched by light. |

Development of Environmentally Friendly Photochromic Alternatives

A significant driver for research into organic photochromes like cinnamaldehyde semicarbazone is the pursuit of more sustainable and environmentally friendly technologies. eiu.edu Many conventional photochromic products, such as transitioning eyeglass lenses, rely on inorganic systems containing silver halide crystals embedded in glass. publish.csiro.au While effective, these materials can present challenges related to resource extraction and disposal.

Cinnamaldehyde semicarbazones represent a class of organic compounds that offer several potential advantages eiu.edu:

Metal-Free Composition: As purely organic molecules, they avoid the use of heavy or rare metals.

Synthetic Accessibility: They can be synthesized from common organic starting materials, with research exploring efficient and low-cost synthetic routes. eiu.edu

Tunability: Their properties can be readily modified through synthetic chemistry, as discussed in the section on substituent effects.

These characteristics position cinnamaldehyde semicarbazones and related compounds as promising candidates for a new generation of more sustainable photochromic materials. eiu.edumdpi.com

Exploration in Drug Delivery Systems (General Principles)

Photoresponsive molecules are being actively explored for use in advanced drug delivery systems, where light acts as a precise, external trigger for releasing a therapeutic agent. nih.govmdpi.com The general principle involves incorporating a photochromic compound, such as cinnamaldehyde semicarbazone, into a nanocarrier like a liposome (B1194612) or a polymeric micelle that encapsulates a drug. mdpi.com

The release mechanism is based on the light-induced structural change of the photosensitive molecule. mdpi.com For instance, the isomerization from a more hydrophobic state to a more hydrophilic state can disrupt the delicate hydrophilic-hydrophobic balance of the nanocarrier. nih.gov This disruption can increase the permeability of the carrier's membrane or lead to its complete disassembly, releasing the encapsulated drug payload at a specific time and location determined by the application of light. mdpi.commdpi.com This approach offers the potential for highly targeted therapies, minimizing systemic side effects by ensuring the drug is released only at the desired site of action. mdpi.com

Concluding Perspectives and Future Research Directions

Emerging Trends in Cinnamaldehyde (B126680) Semicarbazone Derivative Development

The development of new derivatives of cinnamaldehyde semicarbazone is a burgeoning area of research, with a significant focus on enhancing its inherent properties and introducing novel functionalities. A particularly promising trend is the exploration of photochromic cinnamaldehyde semicarbazones. eiu.edu These molecules can undergo reversible changes in their structure and, consequently, their color and other properties upon exposure to light. This opens up possibilities for their use in a variety of light-sensitive applications. rsc.org

Researchers are actively investigating the synthesis of a range of photochromic cinnamaldehyde semicarbazone derivatives with the goal of creating more environmentally friendly alternatives to current photochromic materials that often rely on metal complexes. eiu.edu The synthesis of these derivatives can be approached through various chemical pathways, with ongoing efforts to develop more efficient and cost-effective methods. eiu.edu

Advanced Mechanistic Elucidation of Biological Actions

While the precise biological mechanisms of cinnamaldehyde semicarbazone are still under detailed investigation, the extensive research on its parent compound, cinnamaldehyde, provides a strong foundation for understanding its potential modes of action. Cinnamaldehyde is well-documented for its broad-spectrum antimicrobial activity, which is largely attributed to its ability to disrupt microbial cell membranes. researchgate.netnih.govresearchgate.net This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. researchgate.netnih.gov

Furthermore, cinnamaldehyde has been shown to interfere with key cellular processes in microorganisms, including energy metabolism and the biosynthesis of essential macromolecules. nih.gov Some studies suggest that cinnamaldehyde and its derivatives can also inhibit bacterial cell division by targeting proteins crucial for this process. frontiersin.org It is hypothesized that cinnamaldehyde semicarbazone retains and potentially enhances these antimicrobial properties. The semicarbazone moiety itself can contribute to biological activity, and its combination with the cinnamaldehyde structure may lead to synergistic effects. Future research will likely focus on pinpointing the specific molecular targets and pathways affected by cinnamaldehyde semicarbazone to fully elucidate its biological action.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is proving to be invaluable in advancing the understanding of cinnamaldehyde semicarbazone and its derivatives. mdpi.com Computational methods, such as Density Functional Theory (DFT), allow for the in-depth analysis of molecular structures, electronic properties, and potential reaction mechanisms at a level of detail that is often difficult to achieve through experimental means alone. nih.gov

These theoretical studies can predict the most stable conformations of molecules, analyze the nature of chemical bonds, and simulate spectroscopic data, which can then be compared with and validated by experimental results from techniques like X-ray crystallography, NMR, and IR spectroscopy. mdpi.com This integrated approach not only provides a more comprehensive understanding of the fundamental properties of these compounds but also guides the rational design of new derivatives with tailored functionalities. nih.gov For instance, computational modeling can help in predicting how structural modifications will impact the biological activity or physical properties of the molecule, thereby streamlining the drug discovery and materials development process.

Addressing Challenges in Polymorphism and Complex Structure Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents a significant challenge in the development of any new chemical entity, including cinnamaldehyde semicarbazone. sfasu.edumt.com Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability, which can have profound implications for its application, particularly in pharmaceuticals. mt.comresearchgate.net

The characterization and control of polymorphism require a combination of advanced analytical techniques. X-ray diffraction is a primary tool for determining the crystal structure of different polymorphs. sfasu.edu Spectroscopic methods, such as Raman and infrared spectroscopy, can also be used to differentiate between polymorphs by detecting subtle changes in molecular vibrations. mt.com The challenge lies not only in identifying the different polymorphic forms but also in understanding the thermodynamic and kinetic factors that govern their formation and interconversion. sfasu.edumt.com Computational simulations are increasingly being used to predict the possible crystal structures and their relative stabilities, aiding in the development of crystallization processes that consistently produce the desired polymorph. sfasu.edu

Potential for Novel Applications in Diverse Scientific Fields

The unique chemical structure of cinnamaldehyde semicarbazone and its derivatives opens the door to a wide range of potential applications beyond their biological activities. The incorporation of cinnamaldehyde into polymers is being explored for the development of active food packaging materials with enhanced antioxidant, antifungal, and antibacterial properties. nih.gov This could lead to a longer shelf life for packaged foods and improved food safety. nih.gov

Q & A

Q. What are the standard experimental protocols for synthesizing cinnamaldehyde semicarbazone, and how do reaction conditions influence yield?

The synthesis typically involves a condensation reaction between cinnamaldehyde and semicarbazide hydrochloride under mildly acidic conditions (e.g., sodium acetate buffer, pH 4–6). The reaction is temperature-dependent, with optimal yields achieved at 60–80°C for 2–4 hours. Post-reaction, the product is purified via recrystallization using ethanol-water mixtures. Variations in pH or temperature can lead to side reactions, such as hydrolysis of the semicarbazone or incomplete imine formation .

Q. Which spectroscopic techniques are most reliable for characterizing semicarbazone derivatives?

  • FT-IR : Confirms C=N stretching (1550–1650 cm⁻¹) and NH₂/NH vibrations (3100–3300 cm⁻¹).
  • NMR : 1^1H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and the imine proton (δ 7.5–8.5 ppm). 13^13C NMR resolves the carbonyl carbon (δ 150–160 ppm).
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for cinnamaldehyde semicarbazone at m/z 221) .

Q. How can researchers assess the biological activity of semicarbazones in preliminary assays?

Basic screening involves:

  • Antimicrobial Testing : Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans).
  • Antioxidant Assays : DPPH radical scavenging or FRAP tests.
  • Enzyme Inhibition : Spectrophotometric assays for proteases (e.g., cruzain) or oxidases, with IC₅₀ calculations .

Advanced Research Questions

Q. What structural factors govern the biological efficacy of cinnamaldehyde semicarbazone derivatives in antiparasitic studies?

Structure-activity relationship (SAR) studies highlight the importance of:

  • Electron-Withdrawing Groups (e.g., nitro substituents) enhancing cruzain inhibition (IC₅₀ < 100 nM).
  • Metal Coordination : Transition metals (Cu²⁺, Fe³⁺) modulate redox activity and binding to parasite enzymes.
  • Conformational Flexibility : Planar aromatic systems improve membrane permeability and target engagement .

Q. How do noncovalent interactions in semicarbazone-metal complexes influence their crystallographic behavior?

Single-crystal XRD analyses reveal:

  • Hydrogen Bonding : NH···O interactions stabilize tridentate (N,N,O) ligand coordination.
  • π-π Stacking : Aromatic rings in cinnamaldehyde enhance packing efficiency, affecting solubility and stability.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12–15% contribution from van der Waals forces in Cu²⁺ complexes) .

Q. What methodologies resolve contradictions in semicarbazone activity data across different biological models?

Discrepancies arise from:

  • Assay Conditions : pH, temperature, and reducing agents (e.g., DTT) alter semicarbazone redox states.
  • Cell Permeability : LogP values >2.5 correlate with improved activity in T. cruzi models but reduce aqueous solubility.
  • Metabolic Stability : LC-MS/MS tracks metabolite formation (e.g., oxidized or hydrolyzed derivatives) in hepatic microsomes .

Q. How can computational tools optimize the design of semicarbazone-based inhibitors?

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes to cysteine proteases (e.g., cruzain).
  • MD Simulations : Assess ligand-protein stability over 100-ns trajectories.
  • QSAR Models : Relate Hammett σ constants or HOMO/LUMO energies to inhibitory potency .

Methodological Challenges

Q. What are the limitations of X-ray crystallography in analyzing semicarbazone polymorphs?

Challenges include:

  • Crystal Quality : Hygroscopic ligands require anhydrous crystallization.
  • Disorder : Flexible semicarbazone chains complicate electron density maps.
  • Synchrotron Requirements : High-resolution data (<1.0 Å) are needed for accurate hydrogen bonding analysis .

Q. How do in vivo pharmacokinetic studies of semicarbazones address bioavailability issues?

  • Formulation : Liposomal encapsulation improves oral absorption in hypertensive rat models.
  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations (Cₘₐₓ 50–100 µM at 2–4 hrs post-dose).
  • Tissue Distribution : Autoradiography or MALDI-IMS maps organ-specific accumulation .

Data Interpretation

Q. Why do some semicarbazones exhibit cytotoxicity in mammalian cells despite selectivity in enzyme assays?

Off-target effects arise from:

  • ROS Generation : Redox-active metals (e.g., Cu²⁺) induce oxidative stress via Fenton reactions.
  • Mitochondrial Dysfunction : JC-1 staining reveals depolarization in treated cells.
  • Apoptosis Pathways : Caspase-3/7 activation confirmed via fluorometric assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.